molecular formula C9H10NO6P B12693655 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide CAS No. 2365-54-0

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide

Cat. No.: B12693655
CAS No.: 2365-54-0
M. Wt: 259.15 g/mol
InChI Key: UKSOBVMJOUMHAV-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide is a chemical compound with the molecular formula C₉H₁₀NO₆P It is known for its unique structure, which includes a dioxaphosphorinane ring and a nitrophenoxy group

Preparation Methods

The synthesis of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide typically involves the reaction of a suitable phosphorane precursor with a nitrophenol derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The nitrophenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinane ring and nitrophenoxy group can participate in various chemical reactions, influencing biochemical pathways and molecular interactions. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide can be compared with other similar compounds such as:

    1,3,2-Dioxaphosphorinane derivatives: These compounds share the dioxaphosphorinane ring but differ in their substituents.

    Nitrophenoxy compounds: Compounds with the nitrophenoxy group but different core structures

Properties

CAS No.

2365-54-0

Molecular Formula

C9H10NO6P

Molecular Weight

259.15 g/mol

IUPAC Name

2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C9H10NO6P/c11-10(12)8-2-4-9(5-3-8)16-17(13)14-6-1-7-15-17/h2-5H,1,6-7H2

InChI Key

UKSOBVMJOUMHAV-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(OC1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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